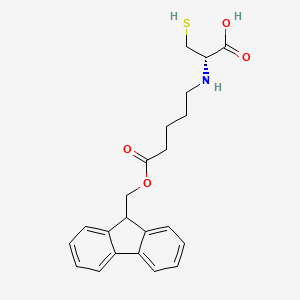
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine is a complex organic molecule that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound features a fluorenylmethyloxycarbonyl group, which is a common protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine typically involves the protection of the amino group of D-cysteine with the fluorenylmethyloxycarbonyl group. This is achieved through a series of reactions that include the formation of an amide bond between the fluorenylmethyloxycarbonyl chloride and the amino group of D-cysteine. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group of D-cysteine can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Piperidine in DMF for the removal of the fluorenylmethyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the fluorenylmethyloxycarbonyl group to yield the free amino acid.
Aplicaciones Científicas De Investigación
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Utilized in the attachment of peptides to other biomolecules or surfaces.
Drug Development: Investigated for its potential use in the development of peptide-based therapeutics.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of (5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine involves its role as a protected amino acid in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of D-cysteine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group is removed under basic conditions, revealing the free amino group for further reactions. This allows for the sequential addition of amino acids to form peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- ®-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
- 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
(5-((9H-Fluoren-9-yl)methoxy)-5-oxopentyl)-D-cysteine is unique due to its specific structure that combines the fluorenylmethyloxycarbonyl protecting group with D-cysteine. This combination allows for selective protection and deprotection of the amino group, making it highly valuable in peptide synthesis. The presence of the thiol group in D-cysteine also provides additional functionality for bioconjugation and other chemical modifications .
Propiedades
Fórmula molecular |
C22H25NO4S |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(2S)-2-[[5-(9H-fluoren-9-ylmethoxy)-5-oxopentyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C22H25NO4S/c24-21(11-5-6-12-23-20(14-28)22(25)26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20,23,28H,5-6,11-14H2,(H,25,26)/t20-/m1/s1 |
Clave InChI |
NYFALQOTHACNPV-HXUWFJFHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCCCN[C@H](CS)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCCCNC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















